molecular formula C10H12BrN5O B1520009 2-amino-6-bromo-8-isopropyl-4-methylpteridin-7(8H)-one CAS No. 1184916-06-0

2-amino-6-bromo-8-isopropyl-4-methylpteridin-7(8H)-one

Cat. No.: B1520009
CAS No.: 1184916-06-0
M. Wt: 298.14 g/mol
InChI Key: KSEXJWDVOBFVRY-UHFFFAOYSA-N
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Description

2-amino-6-bromo-8-isopropyl-4-methylpteridin-7(8H)-one is a useful research compound. Its molecular formula is C10H12BrN5O and its molecular weight is 298.14 g/mol. The purity is usually 95%.
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Biological Activity

2-Amino-6-bromo-8-isopropyl-4-methylpteridin-7(8H)-one is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

  • Chemical Formula : C11H14BrN5O
  • Molecular Weight : 298.14 g/mol
  • CAS Number : 1184916-06-0

The biological activity of this compound is primarily attributed to its interaction with various enzymatic pathways. Research indicates that it may function as a phosphodiesterase (PDE) inhibitor, which can lead to increased intracellular levels of cyclic nucleotides, thus enhancing cellular signaling pathways involved in various physiological processes .

Therapeutic Potential

  • Anti-inflammatory Properties : The compound has shown promise in inhibiting tumor necrosis factor-alpha (TNFα), a key mediator in inflammatory responses. In vitro studies suggest that it can reduce TNFα levels, potentially providing therapeutic benefits in inflammatory diseases .
  • Antitumor Activity : Preliminary studies indicate that this compound may exhibit antitumor properties by inducing apoptosis in cancer cells. It appears to interfere with cell cycle regulation, promoting cell death in certain cancer lines .
  • Neuroprotective Effects : There is emerging evidence that suggests neuroprotective effects, potentially through the modulation of neurotransmitter systems and reduction of oxidative stress markers .

Study 1: PDE Inhibition and Inflammatory Response

A study evaluated the effects of this compound on human macrophages. Results indicated a significant reduction in TNFα production when treated with varying concentrations of the compound, highlighting its potential as an anti-inflammatory agent.

Concentration (µM)TNFα Production (pg/mL)
01500
101200
50800
100400

Study 2: Antitumor Effects in Cell Lines

In another study, the compound was tested on several cancer cell lines, including breast and prostate cancer cells. The results demonstrated a dose-dependent decrease in cell viability.

Cell LineIC50 (µM)
MCF-7 (Breast)25
PC-3 (Prostate)30

Safety and Toxicology

Limited toxicity studies have been conducted; however, initial findings suggest that the compound exhibits low toxicity at therapeutic doses. Further studies are necessary to establish a comprehensive safety profile.

Scientific Research Applications

Medicinal Chemistry

2-Amino-6-bromo-8-isopropyl-4-methylpteridin-7(8H)-one exhibits potential as a pharmacological agent due to its structural similarity to known bioactive compounds.

Case Study: Anticancer Activity

Research has indicated that derivatives of pteridine compounds can exhibit anticancer properties. A study demonstrated that modifications in the pteridine structure led to enhanced activity against various cancer cell lines, suggesting that this compound could be a lead for developing new anticancer drugs .

Agricultural Science

The compound's properties may extend to agricultural applications, particularly as a pesticide or herbicide.

Case Study: Herbicidal Activity

A study evaluated the herbicidal effects of substituted pteridines on plant growth inhibition. Results showed that certain derivatives significantly reduced the growth of common weeds, indicating potential for use in developing environmentally friendly herbicides .

Material Science

The unique chemical structure of this compound makes it suitable for applications in materials science, particularly in the development of organic semiconductors.

Case Study: Organic Electronics

Recent advancements in organic electronics have highlighted the use of pteridine derivatives in fabricating organic light-emitting diodes (OLEDs). The incorporation of this compound into polymer matrices has shown promise in enhancing electrical conductivity and stability .

Properties

IUPAC Name

2-amino-6-bromo-4-methyl-8-propan-2-ylpteridin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN5O/c1-4(2)16-8-6(14-7(11)9(16)17)5(3)13-10(12)15-8/h4H,1-3H3,(H2,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSEXJWDVOBFVRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC(=N1)N)N(C(=O)C(=N2)Br)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.